molecular formula C11H18ClN3O B2660875 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride CAS No. 1267462-96-3

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride

Cat. No.: B2660875
CAS No.: 1267462-96-3
M. Wt: 243.74
InChI Key: GOYNKENIBMTDBP-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H18ClN3O. It is known for its applications in various scientific fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-hydroxybenzene-1-carboximidamide with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid under acidic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of the compound.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride
  • 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide

Uniqueness

4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological activities, solubility, and stability profiles .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-14(2)7-8-15-10-5-3-9(4-6-10)11(12)13;/h3-6H,7-8H2,1-2H3,(H3,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNKENIBMTDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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